molecular formula C10H11ClO3 B160277 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 139399-01-2

7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride

Cat. No. B160277
M. Wt: 214.64 g/mol
InChI Key: VSGWZEXTHLODJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride, also known as DCC, is an important synthetic intermediate used in organic chemistry. It is commonly used in the synthesis of peptides, pharmaceuticals, and other organic compounds. DCC is a highly reactive compound that is commonly used as a coupling agent in peptide synthesis. It is also used as a reagent in the preparation of esters, amides, and other organic compounds.

Mechanism Of Action

The mechanism of action of 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is based on its ability to act as a coupling agent in peptide synthesis. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride reacts with the carboxyl group of one amino acid and the amino group of another amino acid to form an amide bond. This reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amino group of the second amino acid to form the amide bond.

Biochemical And Physiological Effects

7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride does not have any direct biochemical or physiological effects. It is a synthetic intermediate that is used in the synthesis of other organic compounds. It is not used as a drug or therapeutic agent and does not have any known biological activity.

Advantages And Limitations For Lab Experiments

The main advantage of using 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride in lab experiments is its high reactivity and versatility. It is a highly effective coupling agent that can be used in a wide range of applications. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is also relatively inexpensive and easy to handle. However, 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is a highly reactive compound that can be hazardous if not handled properly. It is also prone to degradation and can be difficult to store for long periods of time.

Future Directions

There are many future directions for the use of 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new bioactive compounds, such as peptides and pharmaceuticals. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride can also be used in the development of new synthetic methods and techniques for organic synthesis. In addition, 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride can be used in the development of new coupling agents and reagents for peptide synthesis. Overall, the potential applications for 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride in scientific research are vast and varied.

Synthesis Methods

7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is synthesized by the reaction of oxalyl chloride with norbornadiene. The reaction proceeds through a Diels-Alder cycloaddition reaction, followed by a dehydration reaction to give the desired product. The synthesis of 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is relatively simple and can be carried out on a large scale.

Scientific Research Applications

7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is widely used in scientific research for the synthesis of peptides and other organic compounds. It is an important reagent in the field of organic chemistry and is used in a wide range of applications. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is commonly used in the preparation of esters, amides, and other organic compounds. It is also used in the synthesis of pharmaceuticals and other bioactive compounds.

properties

CAS RN

139399-01-2

Product Name

7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride

InChI

InChI=1S/C10H11ClO3/c1-9(2)5-3-4-10(9,8(11)14)7(13)6(5)12/h5H,3-4H2,1-2H3

InChI Key

VSGWZEXTHLODJA-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2=O)C(=O)Cl)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C(=O)Cl)C

synonyms

Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo- (9CI)

Origin of Product

United States

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